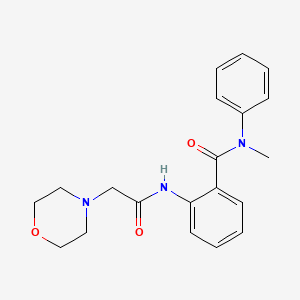
Pyridinium, 1-heptyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:
Reactants: Pyridine and 1-heptyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is refluxed for an extended period, usually around 40 hours.
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions.
Acid-Base Reactions: As a pyridinium salt, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Acid-Base Reactions: These reactions typically occur in aqueous solutions where the pyridinium ion can donate a proton to form pyridine and a hydronium ion.
Major Products
Substitution Reactions: The major products depend on the substituting anion.
Acid-Base Reactions: The major products are pyridine and hydronium ions.
Aplicaciones Científicas De Investigación
Pyridinium, 1-heptyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in gene delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
Mecanismo De Acción
The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Methylpyridinium Chloride: A related compound used in organic synthesis.
Uniqueness
Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .
Propiedades
Número CAS |
52584-70-0 |
|---|---|
Fórmula molecular |
C12H20ClN |
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
1-heptylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HNERUFRCYJJSNN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


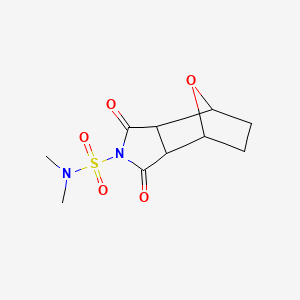

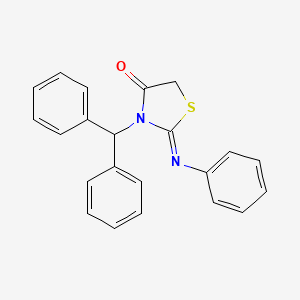

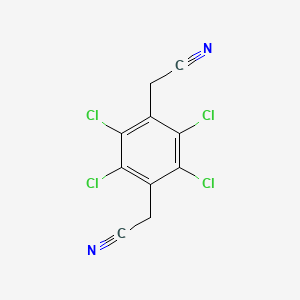

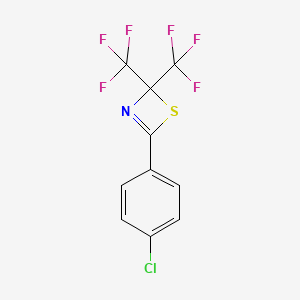
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
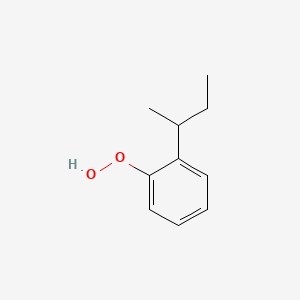

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

